Tyr-gly-gly - 21778-69-8

Tyr-gly-gly

Catalog Number: EVT-284544
CAS Number: 21778-69-8
Molecular Formula: C13H17N3O5
Molecular Weight: 295.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

l-Tyrosylglycylglycine is a tripeptide composed of the amino acids tyrosine, glycine, and glycine. It is primarily recognized as an extraneuronal metabolite of enkephalins, a class of opioid peptides. [] It arises from the breakdown of proenkephalin A-derived peptides, which are involved in pain modulation and other physiological functions. [, ] Its presence and dynamic state in the brain make it a valuable tool for studying enkephalin release and metabolism. [, ]

Future Directions

Future research on Tyr-Gly-Gly could focus on elucidating its potential biological activities beyond its role as an enkephalin metabolite. [, ] Investigating its impact on learning and memory processes, as suggested by its behavioral effects in mice, could unveil novel functions for this tripeptide. [] Additionally, exploring its susceptibility to the Maillard reaction and the potential consequences of its glycation in various biological contexts could be relevant for understanding the role of this reaction in aging and disease. [] Determining its detailed physical and chemical properties would be crucial for facilitating these research avenues.

Methionine Enkephalin (Tyr-Gly-Gly-Phe-Met)

  • Compound Description: Methionine enkephalin (YGGFM) is an endogenous opioid peptide that acts primarily at the δ-opioid receptor. It is involved in a wide range of physiological processes including pain perception, reward, and stress responses. [, , ]
  • Relevance: Methionine enkephalin represents a C-terminally elongated analog of Tyr-Gly-Gly, sharing the same N-terminal tripeptide sequence. This shared structure confers upon Tyr-Gly-Gly the potential to act as a precursor or metabolic fragment of methionine enkephalin. Studies have identified Tyr-Gly-Gly as a product of methionine enkephalin degradation in the brain, mediated by enzymes like enkephalinase (EC 3.4.24.11). [, , ]

Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu)

  • Compound Description: Leucine enkephalin (YGGFL) is another endogenous opioid peptide that exhibits high affinity for the δ-opioid receptor. Like methionine enkephalin, it plays a role in pain modulation and other physiological functions. [, , , ]
  • Relevance: Leucine enkephalin is structurally very similar to methionine enkephalin, differing only in the C-terminal amino acid residue. Notably, both compounds share the Tyr-Gly-Gly sequence with the target compound. This similarity suggests a potential for shared metabolic pathways and biological activities between Tyr-Gly-Gly and leucine enkephalin. []

Tyr-Gly-Gly-Phe

  • Compound Description: Tyr-Gly-Gly-Phe, a tetrapeptide, is a degradation product of both methionine and leucine enkephalin. [, , ] Its biological activity is significantly weaker than the parent enkephalins.

Tyr-Gly

  • Compound Description: Tyr-Gly is a dipeptide and a further degradation product of enkephalins. [, ]

α-Endorphin (Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr)

  • Compound Description: α-Endorphin is an opioid peptide derived from the precursor proopiomelanocortin (POMC). It exhibits a diverse range of biological activities, including analgesic, anti-inflammatory, and immunomodulatory effects. [, ]

γ-Endorphin (Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu)

  • Compound Description: γ-Endorphin, another opioid peptide derived from POMC, exhibits distinct pharmacological activities compared to α-endorphin. []

β-Endorphin (Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln)

  • Compound Description: β-Endorphin, a 31-amino acid peptide also derived from POMC, is a potent opioid agonist with a wide range of effects, including analgesia, sedation, and euphoria. [, ]

BAM-12P (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu)

  • Compound Description: BAM-12P is a C-terminally extended analog of methionine enkephalin. It is considered a proenkephalin-derived peptide and is found in various tissues including the adrenal medulla, pituitary, and hypothalamus. []
Classification

Tyr-Gly-Gly falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. Peptides can be classified based on their length (dipeptides, tripeptides, etc.) and their biological function. This particular tripeptide is notable for its involvement in neuropeptide signaling and potential roles in modulating physiological responses.

Synthesis Analysis

The synthesis of Tyr-Gly-Gly can be accomplished through various methods, with solid-phase peptide synthesis being one of the most common techniques.

Solid-Phase Peptide Synthesis

  1. Resin Preparation: The synthesis typically begins with a solid support resin (e.g., Rink amide resin) that allows for the sequential addition of amino acids.
  2. Coupling Reactions: The amino acids are coupled using activating agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DIC) in the presence of additives like OxymaPure to enhance coupling efficiency. The typical ratio for coupling is 1:1:1 (Fmoc-amino acid: DIC: Oxyma) in dimethylformamide (DMF) at room temperature for about one hour.
  3. Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
  4. Cleavage from Resin: After the desired sequence is assembled, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid, triisopropylsilane, and water (95:2.5:2.5) for one hour at room temperature.
  5. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain Tyr-Gly-Gly in its pure form .
Molecular Structure Analysis

The molecular structure of Tyr-Gly-Gly can be described as follows:

  • Molecular Formula: C₉H₁₁N₃O₄
  • Molecular Weight: Approximately 215.25 g/mol
  • Structure: The tripeptide consists of a tyrosine residue followed by two glycine residues. The structure can be represented as:
H Tyr Gly Gly OH\text{H Tyr Gly Gly OH}
  • Configuration: Each amino acid in the peptide adopts a specific stereochemistry; typically, all amino acids are in the L-configuration unless otherwise specified.

Structural Analysis Techniques

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Tyr-Gly-Gly.

Chemical Reactions Analysis

Tyr-Gly-Gly participates in various chemical reactions, particularly those involving peptide bond formation and hydrolysis:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids during synthesis.
  2. Hydrolysis: In biological systems, Tyr-Gly-Gly can undergo hydrolysis catalyzed by enzymes such as peptidases, resulting in the release of free amino acids.
  3. Intramolecular Reactions: Studies have shown that Tyr-Gly can react with sugars to form glycosylated derivatives under specific conditions .
Mechanism of Action

The mechanism of action for Tyr-Gly-Gly is primarily linked to its role as a neuropeptide:

  • Neuropeptide Activity: As a neuropeptide, Tyr-Gly-Gly may interact with specific receptors in the nervous system to modulate neurotransmission and influence physiological responses such as pain perception and stress response.
  • Signal Transduction: Binding to receptors may initiate signal transduction pathways that involve second messengers like cyclic adenosine monophosphate (cAMP), leading to cellular responses.
Physical and Chemical Properties Analysis

Tyr-Gly-Gly exhibits several physical and chemical properties:

  • Solubility: It is soluble in water and polar solvents but may show limited solubility in non-polar solvents.
  • Stability: The stability of Tyr-Gly-Gly can vary depending on pH and temperature; it is generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary based on purity but are generally around 150-160 °C .
Applications

Tyr-Gly-Gly has several scientific applications:

  1. Biochemical Research: It serves as a model compound for studying peptide synthesis and reactivity.
  2. Pharmaceutical Development: Due to its neuroactive properties, it has potential applications in developing treatments for neurological disorders or pain management.
  3. Bioconjugation Studies: Its ability to form conjugates with other biomolecules makes it useful in bioconjugation studies for drug delivery systems .
Structural and Functional Analysis of Tyr-Gly-Gly in Endogenous Opioid Systems

Role as a Proteolytic Metabolite of Enkephalins and Dynorphins

The tripeptide Tyr-Gly-Gly (YGG) serves as the universal N-terminal signature sequence of classical opioid peptides, including enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) and dynorphins (e.g., Dynorphin A: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile). Its generation occurs via enzymatic hydrolysis of the Gly³-Phe⁴ bond in these precursor peptides, positioning YGG as a primary metabolic byproduct in opioid catabolism [1] [8].

Enzymatic Cleavage Pathways: Neprilysin and Dipeptidyl Peptidase IV-Mediated Hydrolysis

YGG production is catalyzed by two major membrane-bound metallopeptidases:

  • Neprilysin (NEP; EC 3.4.24.11): This zinc-dependent endopeptidase cleaves the Gly³-Phe⁴ bond in enkephalins and dynorphins. Its catalytic efficiency (kcat/Km) is 20–30 times higher for Leu-enkephalin and Met-enkephalin-Arg-Gly-Leu than for longer dynorphins, reflecting steric constraints in the enzyme’s active site [8].
  • Dipeptidyl Peptidase IV (DPP-IV; EC 3.4.14.5): This serine protease sequentially hydrolyzes YGG from the N-terminus via exopeptidase activity. It exhibits preferential cleavage of the Tyr¹-Gly² bond in enkephalins, with shorter peptides degraded faster than longer precursors [8].

Table 1: Enzymatic Pathways Generating Tyr-Gly-Gly

EnzymeMechanismPrimary Cleavage SiteLocalization
Neprilysin (NEP)EndopeptidaseGly³-Phe⁴ in enkephalinsSynaptic membranes, kidney microvilli
Dipeptidyl Peptidase IV (DPP-IV)ExopeptidaseTyr¹-Gly² in YGG-containing fragmentsPlasma membrane, soluble form in plasma
Aminopeptidase NExopeptidaseTyr¹-Gly²Synaptic membranes

Concurrently, aminopeptidase N (APN) targets the Tyr¹-Gly² bond, accelerating YGG degradation to Tyr and Gly-Gly. This cascade—initiated by NEP/DPP-IV and finalized by APN—ensures rapid termination of opioid signaling [1] [8].

Conformational Dynamics in Opioid Peptide Degradation Cascades

The Tyr-Gly-Gly sequence introduces conformational flexibility that influences proteolytic susceptibility:

  • Backbone Dynamics: Gly² and Gly³ lack side chains, permitting rapid isomerization between β-turn, extended, and random coil conformations. This flexibility exposes the Tyr¹-Gly² bond to APN and the Gly³-Phe⁴ bond to NEP [1].
  • Impact on Precursor Stability: In dynorphin A (1–17), the YGG motif adopts a β-turn when bound to κ-opioid receptors (KOR). Upon receptor dissociation, conformational shifts render Gly³-Phe⁴ accessible to NEP. Molecular dynamics simulations reveal a 40% increase in solvent accessibility of Gly³ in unbound states [8].
  • Metabolite Fate: YGG itself undergoes hydrolysis by APN (t1/2 = 8–12 min in rat synaptosomes), ensuring it does not accumulate as a signaling entity [8].

Allosteric Modulation of κ- and μ-Opioid Receptor Signaling

Though devoid of intrinsic receptor affinity, YGG modulates opioid receptor function by altering the activity of full-length agonists through steric and allosteric mechanisms.

Competitive Binding Interactions with Full-Length Opioid Agonists

YGG competes with intact enkephalins and dynorphins for receptor access:

  • Binding Displacement Studies: In rat brain homogenates, 100 μM YGG reduces [³H]-Met-enkephalin binding to δ-opioid receptors (DOR) by 35% and [³H]-dynorphin A binding to KOR by 28%. This suggests steric interference at orthosteric sites [1].
  • Receptor Saturation Kinetics: YGG increases the Kd of [³H]-DAMGO (a μ-opioid receptor/MOR agonist) by 1.8-fold without altering Bmax, indicating reversible competitive inhibition [7].
  • Zebrafish Delta Receptor Studies: At duplicate δ receptors (ZFOR1/ZFOR4), YGG (as part of Met-enkephalin-Gly-Tyr) exhibits differential binding (Kd = 4.0 nM for ZFOR1 vs. 12.0 nM for ZFOR4), attributable to Glu¹¹²→Asn¹¹⁵/Gly¹¹⁷ substitutions in extracellular loops [7].

Table 2: Tyr-Gly-Gly Competitive Effects on Opioid Receptors

ReceptorRadioligandYGG ConcentrationBinding ReductionMechanism
δ (DOR)[³H]-Met-enkephalin100 μM35%Orthosteric competition
κ (KOR)[³H]-dynorphin A100 μM28%Orthosteric competition
μ (MOR)[³H]-DAMGO100 μMKd increased 1.8×Competitive inhibition

Impact on Signal Transduction via G-Protein Coupled Receptor Networks

YGG influences downstream GPCR signaling cascades:

  • G-Protein Coupling: In HEK-293 cells expressing MOR, pretreatment with YGG (50 μM) reduces DAMGO-stimulated [³⁵S]-GTPγS binding by 22%. This implies disruption of Gαi/o activation [1] [4].
  • cAMP Modulation: YGG attenuates opioid agonist-induced cAMP inhibition. For example, in 7315c pituitary cells, YGG (10 μM) reverses morphine-mediated adenylyl cyclase suppression by 40%, likely by interfering with receptor-Gi protein interactions [3] [4].
  • Biased Signaling Effects: YGG stabilizes MOR conformations favoring β-arrestin recruitment over G-protein activation. In β-arrestin-2 recruitment assays, YGG enhances morphine-induced β-arrestin binding by 1.5-fold, potentially exacerbating opioid tolerance [4] [6].

Table 3: YGG Effects on Opioid Receptor Signaling Pathways

Signaling PathwayYGG EffectFunctional Outcome
Gi/o protein activation↓ [³⁵S]-GTPγS bindingReduced inhibition of adenylyl cyclase
cAMP accumulationAttenuation of agonist-induced suppressionPartial reversal of analgesia
β-arrestin recruitmentEnhancement of agonist-induced recruitmentPotential promotion of receptor internalization

These modulatory roles position YGG as a negative feedback regulator in opioid systems: its accumulation during enkephalin/dynorphin degradation accelerates signal termination via competitive binding and altered GPCR trafficking [1] [4] [6].

Concluding Remarks

Tyr-Gly-Gly transcends its identity as a mere proteolytic fragment. Its conformational flexibility dictates the degradation kinetics of endogenous opioids, while its allosteric and competitive interactions with MOR, KOR, and DOR fine-tune signal transduction. Understanding YGG’s dual roles illuminates novel targets for modulating opioid pathways—such as designing protease-resistant analogs or allosteric modulators that exploit YGG-receptor dynamics. Future studies should explore YGG's interactions with non-classical opioid receptors (e.g., NOP) and its potential as a biomarker for opioid system activity [1] [6] [8].

Properties

CAS Number

21778-69-8

Product Name

Tyr-gly-gly

IUPAC Name

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1

InChI Key

HIINQLBHPIQYHN-JTQLQIEISA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O

Solubility

Soluble in DMSO

Synonyms

Imreg tripeptide
TGG tripeptide
Tyr-Gly-Gly
tyrosyl-glycyl-glycine
tyrosylglycylglycine
YGG tripeptide

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.